molecular formula C8H17ClN2O B2602269 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride CAS No. 1443624-48-3

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride

Cat. No.: B2602269
CAS No.: 1443624-48-3
M. Wt: 192.69
InChI Key: JSCXZOWUBFIUTE-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69. It is a heterocyclic compound that contains both piperidine and azetidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride typically involves the reaction of piperidine with azetidin-3-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Piperidin-4-yl)azetidin-3-one
  • 1-(Piperidin-4-yl)azetidin-3-amine
  • 1-(Piperidin-4-yl)azetidin-3-carboxylic acid

Comparison: 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride is unique due to its specific combination of piperidine and azetidine rings, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-piperidin-4-ylazetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h7-9,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXZOWUBFIUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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